

validated Haegtftsdivs antibody for western blotting

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Compound of Interest

Compound Name: Haegtftsdivs

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Application Note and Protocol: Validated Anti-mTOR (Clone mAb-mTOR-X) Antibody for Western Blotting

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Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.^{[1][2][3]} It integrates signals from various upstream pathways, including growth factors (like insulin and IGF-1), amino acids, cellular energy levels, and oxygen.^{[2][4]} mTOR operates within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream processes.^{[1][2][3]} Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a critical target for research and drug development.^{[1][2]}

The Anti-mTOR (Clone mAb-mTOR-X) is a recombinant rabbit monoclonal antibody designed for the specific and sensitive detection of endogenous levels of total mTOR protein in human, mouse, and rat samples by Western blotting. This antibody is a valuable tool for researchers studying the mTOR pathway and its role in various physiological and pathological states.

Validation Data

The specificity and performance of the Anti-mTOR (Clone mAb-mTOR-X) antibody have been rigorously validated.

Table 1: Antibody Specifications and Recommended Dilutions

| Parameter | Specification |
|---------------------------|--|
| Host Species | Rabbit |
| Isotype | IgG |
| Clonality | Monoclonal |
| Clone ID | mAb-mTOR-X |
| Immunogen | Synthetic peptide corresponding to residues surrounding Ser2481 of human mTOR. [5] |
| Target Molecular Weight | ~289 kDa |
| Tested Applications | Western Blotting (WB) |
| Recommended Dilution (WB) | 1:1000 in 5% w/v BSA in TBST. [6] [7] |
| Species Reactivity | Human, Mouse, Rat |

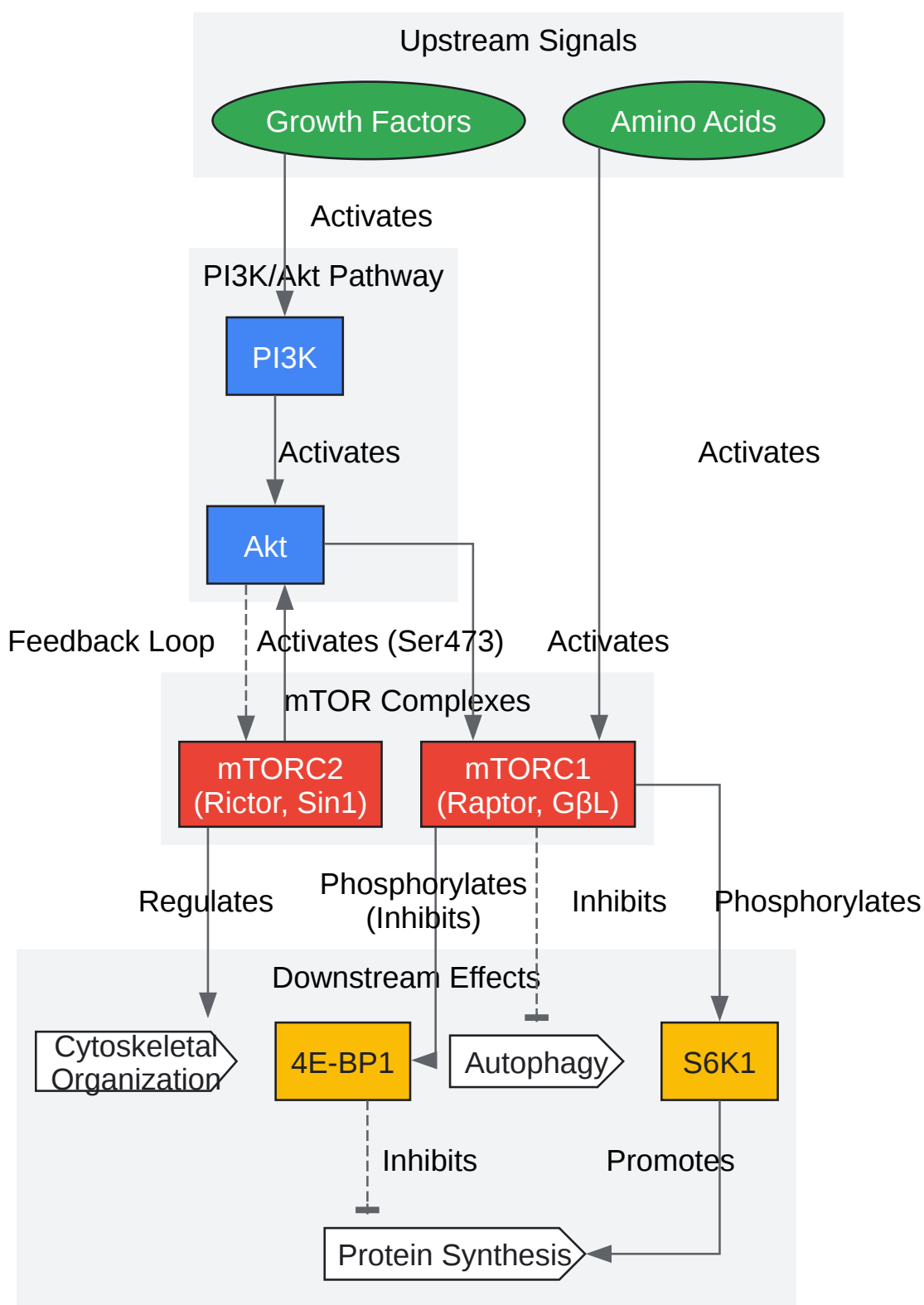
Table 2: Quantitative Western Blotting Validation

This table presents typical data for determining the optimal protein load for quantitative analysis. The linear range is where signal intensity is directly proportional to the amount of protein.

| Cell Lysate | Total Protein Load (μg) | Relative mTOR Band Intensity | Linear Range (R ²) |
|-------------|-------------------------|------------------------------|--------------------------------|
| HEK293 | 5 | 0.25 | 0.995 |
| HEK293 | 10 | 0.52 | 0.995 |
| HEK293 | 20 | 1.00 | 0.995 |
| HEK293 | 40 | 1.85 | 0.995 |
| HEK293 | 60 | 2.10 (Saturation begins) | 0.995 |

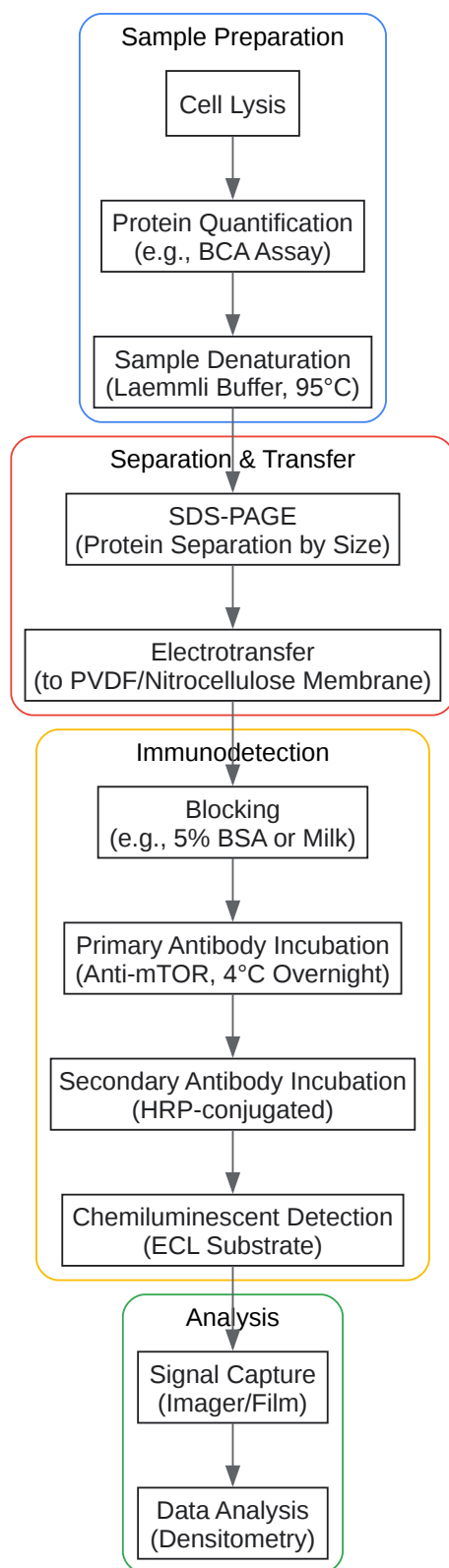
Data are representative. Optimal loading amounts should be determined empirically for each experimental system.[\[8\]](#)[\[9\]](#)

Signaling Pathway and Workflow Diagrams



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Caption: The PI3K/Akt/mTOR signaling pathway.



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Caption: A typical Western blotting experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for using the Anti-mTOR (Clone mAb-mTOR-X) antibody.

A. Reagents and Buffers

- 1X Phosphate Buffered Saline (PBS)
- Cell Lysis Buffer: 1X SDS Sample Buffer (62.5 mM Tris-HCl pH 6.8, 2% w/v SDS, 10% glycerol, 50 mM DTT, 0.01% bromophenol blue).[\[6\]](#)
- Transfer Buffer: 25 mM Tris base, 190 mM glycine, 20% methanol, pH 8.3.[\[10\]](#)
- Tris-Buffered Saline with Tween® 20 (TBST): 1X TBS, 0.1% Tween-20.
- Blocking Buffer: 1X TBST with 5% w/v nonfat dry milk or 5% w/v Bovine Serum Albumin (BSA).
- Primary Antibody Dilution Buffer: 1X TBST with 5% w/v BSA.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., #7074, Cell Signaling Technology).
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Cell Lysate Preparation

- Culture cells to the desired confluency and treat as required by the experimental design.
- Aspirate media and wash cells once with ice-cold 1X PBS.[\[11\]](#)
- For a 10 cm plate, add 500 µL of 1X SDS sample buffer. Immediately scrape cells off the plate and transfer the lysate to a microcentrifuge tube.[\[11\]](#)
- Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[\[11\]](#)[\[12\]](#)
- Heat the samples to 95-100°C for 5 minutes, then cool on ice.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Centrifuge for 5 minutes at 12,000 rpm to pellet debris.[13]
- Transfer the supernatant to a new tube. This is the protein sample. Determine protein concentration using a suitable assay if not using direct SDS lysis.

C. SDS-PAGE and Membrane Transfer

- Load 20-30 µg of total protein per lane onto an appropriate percentage SDS-PAGE gel (a 4-8% Tris-glycine gel is recommended for a high molecular weight protein like mTOR).[13] Include a molecular weight marker.
- Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).[13]
- Following electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14] A wet transfer overnight at 4°C is recommended for large proteins.[12]
- After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm transfer efficiency.[12]

D. Immunodetection

Ensure the membrane does not dry out at any stage of the following process.[15]

- Wash the membrane with TBST for 5 minutes.
- Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[11]
- Wash the membrane three times for 5 minutes each with TBST.[11]
- Incubate the membrane with the Anti-mTOR (Clone mAb-mTOR-X) primary antibody, diluted 1:1000 in Primary Antibody Dilution Buffer.[6] This incubation should be performed overnight at 4°C with gentle agitation.[6][11]
- The next day, wash the membrane three times for 5 minutes each with TBST.[11]

- Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted according to the manufacturer's recommendation (e.g., 1:2000), in Blocking Buffer for 1 hour at room temperature.[11]
- Wash the membrane three times for 10 minutes each with TBST.[15]

E. Signal Detection and Analysis

- Prepare the ECL substrate according to the manufacturer's instructions.[10]
- Incubate the membrane completely with the ECL substrate for 1-5 minutes.[10][15]
- Capture the chemiluminescent signal using a digital imager or autoradiography film.
- For quantitative analysis, ensure the signal is within the linear range of detection. Use image analysis software to measure the band intensity. Normalize the mTOR signal to a suitable loading control (e.g., total protein stain or a validated housekeeping protein).[9]

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